9,9-Dihexylfluorene
Overview
Description
“9,9-Dihexylfluorene” is a chemical compound with the molecular formula C25H34 . It is used as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .
Synthesis Analysis
A series of poly (9,9-dihexylfluorene)s (PDHFs) have been synthesized via microwave-assisted Suzuki and Yamamoto coupling reactions . Compared with the conventional oil-bath heating, microwave-assisted polymerization can yield PDHFs with higher molecular weights in a shorter time .
Molecular Structure Analysis
The molecular structure of “9,9-Dihexylfluorene” is characterized by a fluorene core with hexyl groups attached at the 9,9-positions . The presence of these hexyl groups enhances the solubility of the compound, making it suitable for use in various applications .
Chemical Reactions Analysis
In the synthesis of PDHFs, sometimes the formation of insoluble gels was observed together with PDHF in Suzuki coupling reaction . Experimental results demonstrated that H2O might take part in the Suzuki coupling reaction under microwave condition, which could make the cross-linking reaction occur and form gels .
Physical And Chemical Properties Analysis
“9,9-Dihexylfluorene” is a solid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 447.1±15.0 °C at 760 mmHg, and a flash point of 251.9±11.1 °C .
Scientific Research Applications
1. Microwave-Assisted Suzuki Coupling for Poly (9,9-dihexylfluorene)s
- Application Summary: A series of poly (9,9-dihexylfluorene)s (PDHFs) have been synthesized via microwave-assisted Suzuki and Yamamoto coupling reactions .
- Methods of Application: The polymerization process was carried out using microwave-assisted Suzuki and Yamamoto coupling reactions . This method resulted in PDHFs with higher molecular weights in a shorter time compared to conventional oil-bath heating .
- Results: The microwave-assisted polymerization yielded PDHFs with higher molecular weights (Mw 37200 g/mol by Suzuki reaction and Mw 43400 g/mol by Yamamoto reaction) in shorter time (14 and 60 min) .
2. Stretchable Light-Emitting Device Applications
- Application Summary: Conjugated rod-coil block copolymers consisting of poly [2,7- (9,9-dihexylfluorene)] (PF) conjugated rods and soft poly (n-butyl acrylate) (PBA) coils were synthesized for stretchable light-emitting device applications .
- Methods of Application: The PF-b-PBA thin films were formed by solvent annealing treatment . The deformability and optical properties of block copolymers were controllable by varying the PF/PBA ratio .
- Results: The annealed PF4k-b-PBA7k thin film exhibited pure blue emission with a high photoluminescence quantum yield of over 22.5% under 100% strain .
3. Sensing and Storing of Benzene
- Application Summary: 9,9-Dihexylfluorene-2,7-diboronic acid is used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
4. Bioimaging Probe
- Application Summary: A novel bioimaging probe based on a conjugated polymer, poly (9,9-dihexylfluorene-alt-2,1,3-benzoxadiazole) (PFBD), was demonstrated .
- Methods of Application: The hydrophobic polymer was transferred into water using a short chain poly (ethylene glycol) (PEG), resulting in conjugated polymer nanoparticles (PEG–PFBD) .
- Results: The PEG–PFBD exhibited a fluorescence quantum yield of 46% .
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution . It is also advised to avoid dust formation and breathing vapors or mists .
Future Directions
The use of “9,9-Dihexylfluorene” in the synthesis of PDHFs opens up new possibilities for the development of high-performance OLEDs . The ability to control the molecular weight of the PDHFs through microwave-assisted polymerization could lead to the development of devices with improved performance .
properties
IUPAC Name |
9,9-dihexylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQKFGSPUYTIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123863-98-9 | |
Record name | 9H-Fluorene, 9,9-dihexyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123863-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50408592 | |
Record name | 9,9-dihexylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dihexylfluorene | |
CAS RN |
123863-97-8 | |
Record name | 9,9-dihexylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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